molecular formula C13H20N2O B1345297 [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol CAS No. 915707-55-0

[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol

Número de catálogo: B1345297
Número CAS: 915707-55-0
Peso molecular: 220.31 g/mol
Clave InChI: IYBDLMFCIKDQDV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and Nomenclature

[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol possesses a well-defined chemical identity that has been systematically catalogued across multiple chemical databases and regulatory systems. The compound is formally recognized under the Chemical Abstracts Service registration number 915707-55-0, which serves as its primary identification code in global chemical databases. According to the International Union of Pure and Applied Chemistry nomenclature standards, the compound bears the systematic name this compound, which precisely describes its structural components and substitution pattern.

The molecular designation encompasses several alternative nomenclature systems that reflect different aspects of its chemical structure. Alternative naming conventions include 2-(4-methylperhydro-1,4-diazepin-1-yl)phenyl methanol, which emphasizes the saturated nature of the diazepane ring system. Additional systematic names such as 2-(4-methylhomopiperazin-1-yl)benzyl alcohol highlight the relationship to piperazine-derived structures and the benzyl alcohol functionality. The compound also carries the designation 2-(4-methyl-1,4-diazaperhydroepinyl)phenyl methan-1-ol in certain chemical databases, reflecting alternative approaches to describing the seven-membered nitrogen-containing heterocycle.

Chemical Identifier Value
Chemical Abstracts Service Number 915707-55-0
International Union of Pure and Applied Chemistry Name This compound
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
Simplified Molecular Input Line Entry System CN1CCCN(CC1)C2=CC=CC=C2CO
International Chemical Identifier Key IYBDLMFCIKDQDV-UHFFFAOYSA-N
Molecular Design Limited Number MFCD09065000
PubChem Compound Identifier 24229618

Propiedades

IUPAC Name

[2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-14-7-4-8-15(10-9-14)13-6-3-2-5-12(13)11-16/h2-3,5-6,16H,4,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBDLMFCIKDQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640324
Record name [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915707-55-0
Record name [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Reductive Amination Approach

One of the most effective methods to prepare [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol involves reductive amination of an aldehyde precursor with 4-methyl-1,4-diazepane.

General Procedure:

  • The starting material is typically 2-formylphenylmethanol or a related aldehyde derivative.
  • The aldehyde is reacted with 4-methyl-1,4-diazepane in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium borohydride (NaBH4).
  • The reaction is carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
  • Base such as DIPEA (N,N-diisopropylethylamine) is added to facilitate the reaction.
  • After completion, the product is purified by preparative HPLC or column chromatography.

Reaction Scheme:

$$
\text{2-formylphenylmethanol} + \text{4-methyl-1,4-diazepane} \xrightarrow[\text{NaBH(OAc)_3}]{\text{DCM, RT}} \text{this compound}
$$

Key Notes:

  • Monitoring by LC-MS or TLC is essential to ensure complete conversion.
  • Avoid prolonged acidic conditions to prevent diazepane ring-opening.
  • The reaction typically yields the target compound in moderate to high yields (70-90%).

Nucleophilic Substitution on Halogenated Precursors

Another approach involves nucleophilic substitution of a halogenated benzyl alcohol derivative with 4-methyl-1,4-diazepane.

General Procedure:

  • Starting from 2-(halomethyl)phenol or 2-(halomethyl)benzyl alcohol (e.g., bromide or chloride).
  • The halogenated intermediate is reacted with 4-methyl-1,4-diazepane under basic conditions (e.g., K2CO3 or NaH) in polar aprotic solvents such as DMF or DMSO.
  • The nucleophilic nitrogen of the diazepane ring displaces the halogen, forming the C-N bond.
  • The reaction is typically performed at elevated temperatures (50-80 °C) to improve conversion.
  • Purification is done by column chromatography.

Advantages:

  • Straightforward and scalable.
  • Allows for variation in substitution patterns on the phenyl ring.

Reduction of Nitro Precursors Followed by Functionalization

In some synthetic routes, a nitro-substituted benzyl alcohol derivative is first reacted with 4-methyl-1,4-diazepane, followed by reduction of the nitro group to an amine, which can then be further functionalized.

Procedure Highlights:

  • Reaction of 3-nitrobenzaldehyde with substituted 1,4-diazepane to form nitro-substituted intermediates.
  • Reduction of nitro groups using iron powder with ammonium chloride or ammonium formate as reducing agents.
  • Subsequent functionalization steps to introduce the hydroxymethyl group or other substituents.

This method is more common in the synthesis of related sulphonamide derivatives but can be adapted for the target compound.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent DCM, DMF, or i-PrOH Aprotic solvents preferred
Temperature Room temperature to 80 °C Elevated temps for nucleophilic substitution
Reducing Agent NaBH(OAc)3, NaBH4 For reductive amination
Base DIPEA, K2CO3 To neutralize acids and promote reaction
Reaction Time 12–24 hours Monitored by LC-MS or TLC
Purification Preparative HPLC, silica gel chromatography To achieve >95% purity

Analytical Validation

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range Advantages Limitations
Reductive Amination 2-formylphenylmethanol + diazepane NaBH(OAc)3, DIPEA, DCM, RT 70-90% Mild conditions, high selectivity Sensitive to acidic conditions
Nucleophilic Substitution 2-(halomethyl)phenylmethanol + diazepane K2CO3, DMF, 50-80 °C 60-85% Scalable, straightforward Requires halogenated precursor
Nitro Reduction + Functionalization Nitrobenzaldehyde + diazepane Fe powder, NH4Cl, followed by reduction Moderate Versatile for derivatives Multi-step, longer synthesis

Research Findings and Notes

  • Avoidance of acidic conditions during synthesis is critical to prevent diazepane ring cleavage.
  • Use of inert atmosphere (N2 or Ar) during sensitive steps improves reproducibility.
  • Optimization of solvent polarity and temperature enhances yield and purity.
  • Analytical methods such as NMR and HRMS are essential for confirming structure and purity.
  • Continuous flow synthesis and advanced purification techniques can be employed for scale-up.

Análisis De Reacciones Químicas

Types of Reactions

[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol: has several scientific research applications:

Mecanismo De Acción

The mechanism of action of [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The diazepane ring structure allows it to fit into the active sites of certain enzymes, thereby modulating their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparación Con Compuestos Similares

[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol: can be compared with other similar compounds, such as:

    [2-(4-Methyl-1,4-diazepan-1-yl)ethanol]: Similar structure but with an ethanol group instead of a phenylmethanol group.

    [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]ethanone: Similar structure but with a ketone group instead of a hydroxyl group.

The uniqueness of This compound lies in its specific combination of the diazepane ring and the phenylmethanol group, which imparts distinct chemical and biological properties .

Actividad Biológica

[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a phenolic group attached to a diazepane moiety. This unique arrangement may influence its interaction with biological targets.

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. It may act as an agonist or antagonist , modulating biochemical pathways that could lead to therapeutic effects. The specific molecular targets are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which can be valuable in drug development for conditions like cancer or neurodegenerative diseases.
  • Receptor Binding : It shows potential for binding to neurotransmitter receptors, influencing mood and cognitive functions.

Data Table: Biological Activities Summary

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific metabolic enzymes
Receptor BindingBinds to neurotransmitter receptors
Anticancer PotentialInvestigated for effects on cancer cell lines

Case Study 1: Enzyme Inhibition

In a study focusing on the enzyme inhibition properties of this compound, researchers found that the compound effectively inhibited the activity of certain kinases involved in cancer progression. This suggests its potential as a therapeutic agent in oncology .

Case Study 2: Neurotransmitter Interaction

Another study investigated the binding affinity of the compound to GABA receptors. Results indicated that it could enhance GABAergic transmission, which may have implications for treating anxiety disorders .

Research Findings

Recent research has expanded on the pharmacological profile of this compound:

  • Pharmacokinetics : Studies show favorable absorption and distribution characteristics in animal models.
  • Toxicity Profile : Preliminary toxicity assessments indicate that the compound has a low toxicity profile at therapeutic doses .
  • Potential Therapeutic Applications : The compound is being explored for applications in treating anxiety, depression, and certain cancers due to its multifaceted biological activities .

Q & A

Q. What are the key synthetic routes for [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol?

The compound is typically synthesized via multi-step protocols involving:

  • Demethylation : Use of BBr₃ in dichloromethane (DCM) to remove protecting groups, as seen in the preparation of quinazoline derivatives (e.g., compound 28 in ).
  • Coupling reactions : Mitsunobu reactions for ether bond formation (e.g., compound 26 in ).
  • Functional group modifications : Introduction of substituents via nucleophilic substitution or amidation (e.g., ). Post-synthetic purification often employs column chromatography with methanol/DCM gradients .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : For structural elucidation (e.g., ¹H NMR in CDCl₃ with δ 3.84 ppm for methoxy groups, as in ).
  • HPLC : To confirm purity (>99%) and retention times (e.g., RT 0.692 min in ).
  • Mass spectrometry (ESI/MS) : For molecular ion validation (e.g., [M+H]⁺ at m/z 500 in ) .

Advanced Research Questions

Q. How do structural modifications of the 4-methyl-1,4-diazepane moiety influence biological activity?

Systematic structure-activity relationship (SAR) studies reveal:

  • Alkyl chain elongation : Enhances binding to targets like histone methyltransferases (e.g., G9a inhibition in ).
  • Substituent polarity : Hydroxyl or amine groups improve solubility but may reduce blood-brain barrier penetration (e.g., ).
  • Rigid vs. flexible linkers : Impact selectivity for enzymes like HDAC8 (). Computational docking (Schrödinger GLIDE) validates these trends by analyzing ligand-protein interaction energies .

Q. What computational strategies are used to predict target binding modes?

  • Protein preparation : Structural refinement of targets (e.g., HDAC8 from PDB) using Schrödinger’s Protein Preparation Wizard to optimize hydrogen bonding and remove clashes.
  • Ligand sampling : Generation of protonation states and conformers at pH 7.4 via LigPrep.
  • Docking precision : GLIDE SP/XP scoring to rank poses, with emphasis on hydrogen bonds (e.g., quinazoline derivatives in ). Results are visualized using PyMOL or Maestro .

Q. How can contradictions in biological assay data be resolved?

Discrepancies in IC₅₀ values (e.g., varying potency against G9a vs. HDAC8) may arise from:

  • Assay conditions : Differences in buffer pH (e.g., sodium acetate vs. Tris-HCl) or cofactor availability ().
  • Cell permeability : Confounders like efflux pumps (e.g., P-gp) in cellular vs. enzymatic assays (). Validate using orthogonal methods (e.g., SPR for binding affinity, CRISPR knockouts for target specificity) .

Future Research Directions

Q. What novel therapeutic applications are emerging for this scaffold?

  • Antiparasitic agents : Derivatives like NEU-4438 show growth inhibition of Trypanosoma brucei via proteome perturbation ().
  • Epigenetic modulation : Dual inhibitors targeting G9a and HDACs for cancer therapy ().
  • Antimicrobials : Structural analogs with substituted benzyl groups exhibit activity against Gram-positive pathogens ().

Q. How can synthesis be optimized for sustainability?

  • Biocatalysis : Explore lipases or oxidoreductases for enantioselective alcohol oxidation (e.g., ).
  • Solvent replacement : Replace DCM with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce toxicity .

Methodological Considerations

Q. What protocols are recommended for in vitro target validation?

  • Enzyme assays : Use recombinant G9a (cloned in E. coli BL21(DE3), induced with 1 mM IPTG) with ³H-SAM as a methyl donor ().
  • Cellular models : Primary murine macrophages or HEK293T lines transfected with luciferase reporters for dose-response profiling .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.